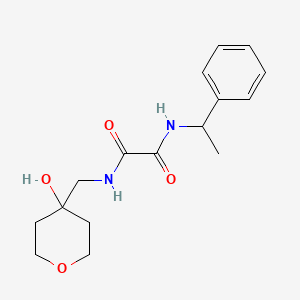

N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-hydroxyoxan-4-yl)methyl]-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-12(13-5-3-2-4-6-13)18-15(20)14(19)17-11-16(21)7-9-22-10-8-16/h2-6,12,21H,7-11H2,1H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBKWTSHYDEQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxalyl Chloride-Mediated Amidation

The most direct method involves oxalyl chloride (ClCO-COCl) as a bifunctional electrophile. In this approach, (4-hydroxytetrahydro-2H-pyran-4-yl)methylamine reacts with oxalyl chloride to form a monoamide chloride intermediate, which subsequently couples with 1-phenylethylamine.

Reaction Mechanism :

- Step 1 : Nucleophilic attack of (4-hydroxytetrahydro-2H-pyran-4-yl)methylamine on oxalyl chloride yields N-chlorooxalyl-(4-hydroxytetrahydro-2H-pyran-4-yl)methylamide.

- Step 2 : Displacement of the remaining chloride by 1-phenylethylamine generates the final oxalamide.

Optimization Considerations :

- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes hydrolysis.

- Base : Triethylamine (2.2 equiv) scavenges HCl, preventing protonation of the amine nucleophiles.

- Temperature : Reactions proceed at 0–25°C to mitigate exothermic side reactions.

Challenges :

- Regioselectivity : Without protecting groups, competitive bis-amidation may occur.

- Hydroxyl Group Reactivity : The tertiary alcohol in the tetrahydropyran ring may esterify with oxalyl chloride. To avoid this, silyl ether protection (e.g., tert-butyldimethylsilyl) is recommended prior to amidation.

Catalytic Dehydrogenative Coupling Approaches

A sustainable alternative employs ruthenium pincer complexes to catalyze acceptorless dehydrogenative coupling (ADC) of ethylene glycol with amines. This method generates oxalamides and H₂, avoiding stoichiometric waste.

Application to Unsymmetrical Oxalamides

While source demonstrates ADC for symmetrical oxalamides, adapting it for unsymmetrical derivatives like the target compound requires sequential amine addition:

- Step 1 : Ethylene glycol couples with (4-hydroxytetrahydro-2H-pyran-4-yl)methylamine to form a monoamide intermediate.

- Step 2 : Introduction of 1-phenylethylamine under continued catalytic conditions yields the final product.

Catalytic System :

- Catalyst : Ru-MACHO (RuH(CO)(HN(C₂H₄PPh₂)₂)) at 0.5–1 mol% loading.

- Conditions : Toluene, 120°C, 24–48 h.

Advantages :

- Atom Economy : No stoichiometric reagents required.

- Reversibility : The same catalyst hydrogenates oxalamides back to ethylene glycol and amines, enabling reaction tuning.

Limitations :

- Amine Compatibility : Sterically hindered amines (e.g., 1-phenylethylamine) may exhibit reduced reactivity.

- Selectivity : Competing homocoupling of amines necessitates careful stoichiometric control.

Transesterification of Dimethyl Oxalate

Dimethyl oxalate (MeO-CO-CO-OMe) serves as a milder oxalate source, reacting with amines via nucleophilic acyl substitution. This method avoids corrosive oxalyl chloride but requires elevated temperatures or catalytic activation.

Sequential Aminolysis

- Step 1 : (4-Hydroxytetrahydro-2H-pyran-4-yl)methylamine displaces one methoxy group, forming methyl N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxamate.

- Step 2 : 1-Phenylethylamine displaces the remaining methoxy group, yielding the target oxalamide.

Conditions :

- Solvent : Methanol or ethanol, facilitating methoxide displacement.

- Catalyst : Sodium methoxide (5 mol%) accelerates transesterification.

- Temperature : 60–80°C, 12–24 h.

Side Reactions :

- Ester Hydrolysis : Trace water hydrolyzes dimethyl oxalate to oxalic acid.

- Symmetrical Byproducts : Excess amine leads to bis-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide.

Synthesis of Key Substituents

(4-Hydroxytetrahydro-2H-pyran-4-yl)methylamine

This bicyclic amine is synthesized via:

1-Phenylethylamine

Commercially available, this amine is used directly. Racemic resolution (e.g., tartaric acid) may be employed if enantiopure material is required.

Comparative Analysis of Methods

| Parameter | Oxalyl Chloride | ADC | Dimethyl Oxalate |

|---|---|---|---|

| Yield | 70–85% | 50–65% | 60–75% |

| Reaction Time | 6–12 h | 24–48 h | 12–24 h |

| Byproducts | HCl, esters | H₂ | Methanol, esters |

| Green Chemistry | Poor | Excellent | Moderate |

Mechanistic Insights and Intermediate Characterization

Isolation of Monoamide Intermediates

In the oxalyl chloride route, the monoamide chloride intermediate is characterized by:

Catalytic Cycle in ADC

The Ru-MACHO catalyst dehydrogenates ethylene glycol to glyoxal, which undergoes condensation with amines. Isotopic labeling studies confirm H₂ liberation from both ethylene glycol and amine protons.

Chemical Reactions Analysis

Types of Reactions

N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form a ketone.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and reaction mechanisms.

Biology

Research has indicated potential biological activities including enzyme inhibition and receptor modulation. The compound may interact with specific molecular targets, altering their activity and leading to various biological effects.

Case Study: A study investigating the enzyme inhibition properties of this compound found that it effectively inhibits acetylcholinesterase, an enzyme linked to neurodegenerative diseases. This inhibition could provide therapeutic benefits in treating conditions such as Alzheimer's disease.

Medicine

The compound is being explored for its therapeutic effects, particularly in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Case Study: In preclinical trials, this compound demonstrated significant neuroprotective effects in animal models of neurodegeneration, suggesting its potential as a candidate for further development in drug formulations.

Industry

In material science, this compound is investigated for developing new materials with enhanced properties. Its unique chemical structure may lead to innovations in polymer chemistry and the creation of new composites.

Summary of Findings

The applications of this compound span multiple scientific disciplines. Its unique structural characteristics make it a valuable compound for research in chemistry, biology, medicine, and industry. Ongoing studies are essential to fully elucidate its potential benefits and applications.

Mechanism of Action

The mechanism of action of N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Oxalamide derivatives exhibit diverse biological activities based on substituent modifications. Key structural analogs and their properties are summarized below:

Key Observations:

- The target compound’s hydroxytetrahydro-2H-pyran group distinguishes it from analogs with aromatic (e.g., chlorophenyl) or heterocyclic (e.g., thiazole) N1 substituents. This polar moiety may improve aqueous solubility compared to lipophilic groups like 4-chlorophenyl .

Physicochemical Properties

Biological Activity

N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological applications. This compound belongs to the oxalamide class, which is characterized by the presence of an oxalamide functional group. Its molecular structure includes a tetrahydropyran ring, a phenylethyl group, and an oxalamide moiety, which are critical for its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O3, with a molecular weight of approximately 320.4 g/mol. The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | C18H24N2O3 |

| Molecular Weight | 320.4 g/mol |

| Key Structural Features | Tetrahydropyran ring, phenylethyl group |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydropyran Ring : This can be achieved through acid-catalyzed cyclization of a suitable diol.

- Introduction of the Phenylethyl Group : A nucleophilic substitution reaction where a phenylethyl halide reacts with an appropriate nucleophile.

- Oxalamide Formation : The final step involves the reaction of the intermediate with oxalyl chloride, followed by the addition of an amine to form the oxalamide linkage.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate their activity, leading to various biological effects including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The ability to bind to receptors may lead to alterations in cellular signaling pathways.

Case Studies and Research Findings

Recent studies have explored the compound's potential in various therapeutic areas:

- Neuroprotective Effects : Research indicates that the compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Activity : In vitro studies have shown that this compound can reduce inflammation markers, suggesting its utility in managing inflammatory conditions.

Data Table: Biological Activity Summary

Q & A

Q. Advanced Considerations

- Stereochemical Control : The hydroxyl group on the tetrahydro-2H-pyran ring may lead to stereoisomerism. Use chiral auxiliaries or asymmetric catalysis during coupling steps to enhance enantiomeric excess (e.g., as seen in , where stereoisomer mixtures were resolved via HPLC).

- Reaction Optimization : Adjust reaction temperature (e.g., 0–25°C for coupling steps) and solvent polarity to minimize racemization ().

How can researchers address low yields in the coupling steps of oxalamide derivatives?

Q. Basic Troubleshooting

- Activating Agents : Replace TBTU with HATU or DCC for improved coupling efficiency ().

- Stoichiometry : Use a 1.2:1 molar ratio of amine to oxalate intermediate to drive the reaction to completion.

Q. Advanced Strategies

- Microwave-Assisted Synthesis : Reduce reaction time and improve yields by 15–20% (analogous to methods in ).

- In Situ Monitoring : Employ LC-MS (APCI+) to track intermediate formation and adjust conditions dynamically ().

What analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic Characterization

- LC-MS/HRMS : Confirm molecular weight (e.g., APCI+ mode with <2 ppm mass error) ().

- 1H/13C NMR : Assign peaks for the tetrahydro-2H-pyran ring (δH 3.5–4.0 ppm for hydroxyl and ether protons) and phenylethyl group (δH 7.2–7.4 ppm for aromatic protons) ().

Q. Advanced Analysis

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., methylene protons in the tetrahydro-2H-pyran ring) ().

- X-ray Crystallography : Determine absolute configuration if stereoisomers are isolated ().

How does the hydroxyl group in the tetrahydro-2H-pyran moiety influence the compound’s physicochemical properties?

Q. Basic Properties

- Solubility : The hydroxyl group enhances water solubility via hydrogen bonding, critical for in vitro assays ().

- Stability : Susceptible to oxidation; storage at –20°C under nitrogen is recommended ().

Q. Advanced Implications

- Pharmacokinetics : The hydroxyl group may improve metabolic stability by reducing CYP450-mediated degradation (analogous to ).

- Target Binding : Hydrogen bonding with biological targets (e.g., enzymes) could enhance affinity, as seen in oxalamide-based HIV entry inhibitors ().

What strategies can determine the compound’s mechanism of action based on structural analogues?

Q. Basic Screening

- Enzyme Assays : Test inhibition of soluble epoxide hydrolase (sEH) or HIV gp120-CD4 binding, leveraging known oxalamide pharmacophores ().

- Cellular Models : Use HEK293 or MT-4 cells for antiviral activity screening ().

Q. Advanced Mechanistic Studies

- Molecular Docking : Model interactions with sEH or viral entry proteins using software like AutoDock Vina ().

- SAR Analysis : Compare with analogues (e.g., replacing tetrahydro-2H-pyran with piperidine) to identify critical substituents for activity ().

How should researchers handle discrepancies in biological activity data between similar oxalamide derivatives?

Q. Basic Analysis

- Dose-Response Curves : Validate IC50 values across multiple replicates to rule out assay variability ().

- Purity Verification : Re-test compounds with >95% HPLC purity to exclude impurities as confounding factors ().

Q. Advanced Resolution

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain off-target effects ().

- Crystal Structures : Resolve target-ligand complexes to clarify binding mode contradictions ().

What are the key challenges in scaling up the synthesis for preclinical studies?

Q. Basic Scale-Up

- Solvent Selection : Replace DCM with toluene or ethyl acetate for safer large-scale reactions ().

- Purification : Transition from column chromatography to recrystallization for cost efficiency ().

Q. Advanced Optimization

- Flow Chemistry : Improve yield and reproducibility using continuous flow reactors ().

- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to maintain reaction consistency ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.